molecular formula C25H33N5O B2826691 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 902330-12-5

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No. B2826691
CAS RN: 902330-12-5
M. Wt: 419.573
InChI Key: ZGFDBFUDENDVFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a useful research compound. Its molecular formula is C25H33N5O and its molecular weight is 419.573. The purity is usually 95%.
BenchChem offers high-quality 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Functional Fluorophores Development

A study outlines a one-pot route for the synthesis of 3-formylpyrazolo[1,5-a]pyrimidines, which are used as strategic intermediates for the preparation of novel functional fluorophores. These compounds, including 7-substituted pyrazolo[1,5-a]pyrimidines, exhibited significant fluorescence properties, with potential applications as fluorescent probes for detecting biologically or environmentally relevant species (Castillo et al., 2018).

Anticancer and Anti-5-Lipoxygenase Agents

Another research focus is on the synthesis and biological evaluation of novel pyrazolopyrimidine derivatives as anticancer and anti-5-lipoxygenase agents. This study found certain derivatives to exhibit significant cytotoxic activity against cancer cell lines and inhibitory effects on 5-lipoxygenase, indicating potential for therapeutic applications (Rahmouni et al., 2016).

Anti-Inflammatory and Anti-Cancer Activities

Research into the synthesis of pyrazolo[1,5-a]pyrimidine derivatives under environmentally benign conditions also showed promising results for anti-inflammatory and anti-cancer activities. The synthesized compounds were evaluated and displayed significant potential, indicating a scope for further exploration in drug development (Kaping et al., 2016).

Radioligand Imaging

The preparation and radiosynthesis of specific pyrazolopyrimidine derivatives, such as [18F]PBR111, have been explored for their use in positron emission tomography (PET) imaging of the translocator protein (18 kDa). This highlights the compound's utility in neuroimaging and potentially tracking neuroinflammation or tumor progression (Dollé et al., 2008).

Xanthine Oxidoreductase Inhibition

Furthermore, the compound Y-700, a xanthine oxidoreductase inhibitor, demonstrated potent inhibitory activity, suggesting applications in treating diseases associated with elevated urate levels, such as gout. This study provides insight into the mechanism of action and potential therapeutic benefits of related pyrazolopyrimidine derivatives (Fukunari et al., 2004).

properties

IUPAC Name

7-(4-cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H33N5O/c1-18-17-23(29-15-13-28(14-16-29)20-9-5-4-6-10-20)30-25(26-18)24(19(2)27-30)21-11-7-8-12-22(21)31-3/h7-8,11-12,17,20H,4-6,9-10,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFDBFUDENDVFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)N3CCN(CC3)C4CCCCC4)C)C5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H33N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(4-Cyclohexylpiperazin-1-yl)-3-(2-methoxyphenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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